molecular formula C8H9F3N2 B13041392 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine

2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine

Cat. No.: B13041392
M. Wt: 190.17 g/mol
InChI Key: XFBPUXNYVSSZPN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated organic compound with the molecular formula C8H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to an ethylamine moiety, which is further connected to a pyridine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method is the reaction of 3-methyl-2-pyridinecarboxaldehyde with trifluoroethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the combination of the trifluoromethyl group and the substituted pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

XFBPUXNYVSSZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)N

Origin of Product

United States

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